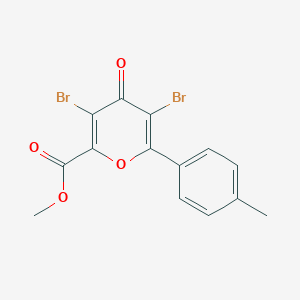
4H-Pyran-2-carboxylic acid, 3,5-dibromo-6-(4-methylphenyl)-4-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-2-carboxylic acid, 3,5-dibromo-6-(4-methylphenyl)-4-oxo-, methyl ester is a chemical compound that has gained significant attention in scientific research. This compound is a member of the pyran family and is used in various laboratory experiments due to its unique properties.
Wirkmechanismus
The mechanism of action of 4H-Pyran-2-carboxylic acid, 3,5-dibromo-6-(4-methylphenyl)-4-oxo-, methyl ester is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes that are involved in various biological processes.
Biochemische Und Physiologische Effekte
4H-Pyran-2-carboxylic acid, 3,5-dibromo-6-(4-methylphenyl)-4-oxo-, methyl ester has been shown to have various biochemical and physiological effects. This compound has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4H-Pyran-2-carboxylic acid, 3,5-dibromo-6-(4-methylphenyl)-4-oxo-, methyl ester has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be easily synthesized. Another advantage is that it has a wide range of applications in various fields of research. However, one limitation is that it may have toxic effects on certain organisms and should be used with caution.
Zukünftige Richtungen
There are several future directions for the use of 4H-Pyran-2-carboxylic acid, 3,5-dibromo-6-(4-methylphenyl)-4-oxo-, methyl ester in scientific research. One direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on various biological processes.
Conclusion:
In conclusion, 4H-Pyran-2-carboxylic acid, 3,5-dibromo-6-(4-methylphenyl)-4-oxo-, methyl ester is a chemical compound that has gained significant attention in scientific research. This compound has a wide range of applications in various fields of research and has several advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound in the development of new drugs and in the treatment of various diseases.
Synthesemethoden
The synthesis of 4H-Pyran-2-carboxylic acid, 3,5-dibromo-6-(4-methylphenyl)-4-oxo-, methyl ester involves several steps. The first step involves the reaction of 3,5-dibromo-2-hydroxybenzoic acid with 4-methylbenzaldehyde in the presence of a catalyst to form 3,5-dibromo-6-(4-methylphenyl)-4-oxo-2,5-dihydropyran-2-carboxylic acid. The second step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst to form the final product, 4H-Pyran-2-carboxylic acid, 3,5-dibromo-6-(4-methylphenyl)-4-oxo-, methyl ester.
Wissenschaftliche Forschungsanwendungen
4H-Pyran-2-carboxylic acid, 3,5-dibromo-6-(4-methylphenyl)-4-oxo-, methyl ester has been extensively used in scientific research due to its unique properties. This compound has been used as a starting material for the synthesis of various other compounds. It has also been used in the development of new drugs and in the study of various biological processes.
Eigenschaften
CAS-Nummer |
139266-56-1 |
|---|---|
Produktname |
4H-Pyran-2-carboxylic acid, 3,5-dibromo-6-(4-methylphenyl)-4-oxo-, methyl ester |
Molekularformel |
C14H10Br2O4 |
Molekulargewicht |
402.03 g/mol |
IUPAC-Name |
methyl 3,5-dibromo-6-(4-methylphenyl)-4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C14H10Br2O4/c1-7-3-5-8(6-4-7)12-9(15)11(17)10(16)13(20-12)14(18)19-2/h3-6H,1-2H3 |
InChI-Schlüssel |
AHABCIXVIRDFKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C(=O)OC)Br)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C(=O)OC)Br)Br |
Andere CAS-Nummern |
139266-56-1 |
Synonyme |
methyl 3,5-dibromo-6-(4-methylphenyl)-4-oxo-pyran-2-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



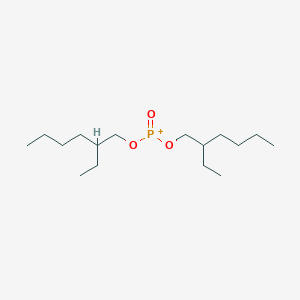
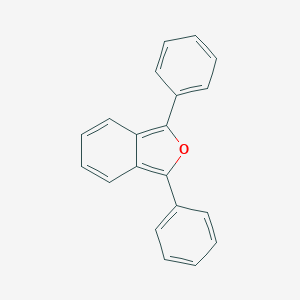
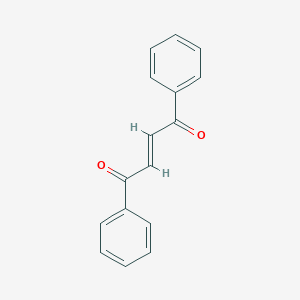
![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)
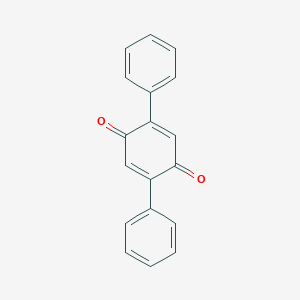
![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)
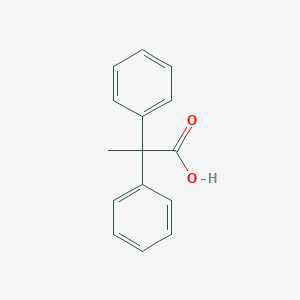
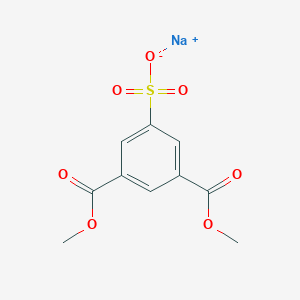
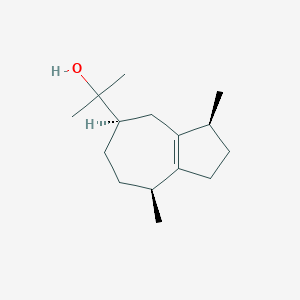
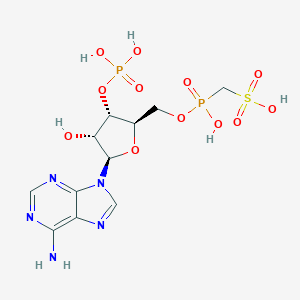
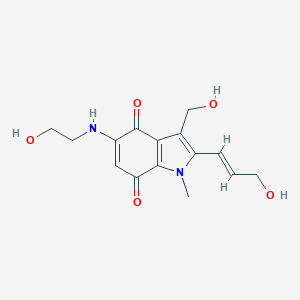
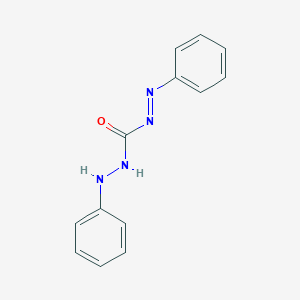
![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)
